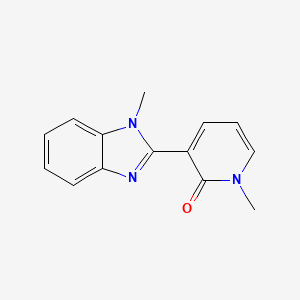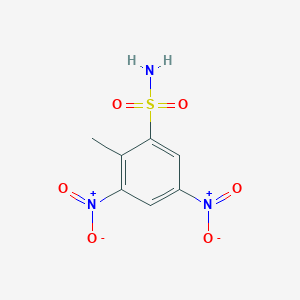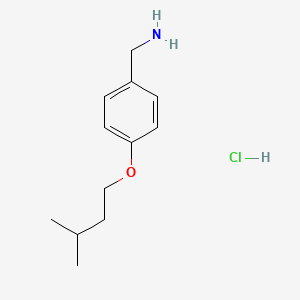
(4-(Isopentyloxy)phenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Isopentyloxy)phenyl)methanamine hydrochloride, also known as IPA or Isopentamine, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. IPA is a derivative of phenethylamine and has a similar chemical structure to other compounds such as amphetamines and cathinones. In
Mécanisme D'action
The mechanism of action of (4-(Isopentyloxy)phenyl)methanamine hydrochloride is not fully understood. However, it is believed to act as a monoamine oxidase inhibitor (MAOI) and a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that (4-(Isopentyloxy)phenyl)methanamine hydrochloride may increase the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects
Studies have shown that (4-(Isopentyloxy)phenyl)methanamine hydrochloride has various biochemical and physiological effects. It has been shown to increase the levels of monoamine neurotransmitters in the brain, which can have antidepressant and anxiolytic effects. It has also been shown to have analgesic effects, which may be due to its ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. Additionally, (4-(Isopentyloxy)phenyl)methanamine hydrochloride has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (4-(Isopentyloxy)phenyl)methanamine hydrochloride for lab experiments is that it has a similar chemical structure to other compounds such as amphetamines and cathinones, which makes it a potential alternative for these compounds in research. Additionally, (4-(Isopentyloxy)phenyl)methanamine hydrochloride has been shown to have a low toxicity profile, which makes it safer to use in lab experiments. However, one limitation of (4-(Isopentyloxy)phenyl)methanamine hydrochloride is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on (4-(Isopentyloxy)phenyl)methanamine hydrochloride. One area of research is to further investigate its potential as a drug for the treatment of various medical conditions. Additionally, more research is needed to fully understand its mechanism of action and biochemical and physiological effects. Another area of research is to explore its potential use in other fields such as materials science and agriculture. Overall, (4-(Isopentyloxy)phenyl)methanamine hydrochloride has the potential to be a valuable compound for various applications, and more research is needed to fully understand its properties and potential.
Méthodes De Synthèse
The synthesis of (4-(Isopentyloxy)phenyl)methanamine hydrochloride involves the reaction of 4-(tert-butoxycarbonyloxy)phenylhydrazine with isopentyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain (4-(Isopentyloxy)phenyl)methanamine hydrochloride. This method has been reported to yield high purity and good yields of (4-(Isopentyloxy)phenyl)methanamine hydrochloride.
Applications De Recherche Scientifique
(4-(Isopentyloxy)phenyl)methanamine hydrochloride has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of research has been its potential use as a drug for the treatment of various medical conditions. (4-(Isopentyloxy)phenyl)methanamine hydrochloride has been shown to have potential as an antidepressant, anxiolytic, and analgesic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[4-(3-methylbutoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12;/h3-6,10H,7-9,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBODIAVFULCCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Isopentyloxy)phenyl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

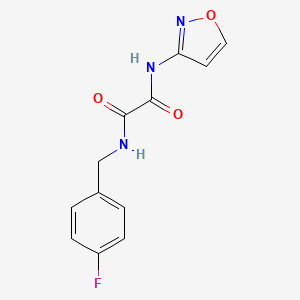
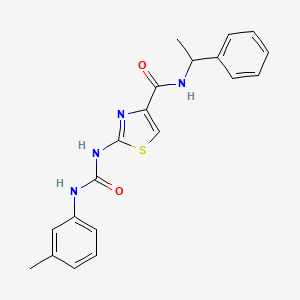
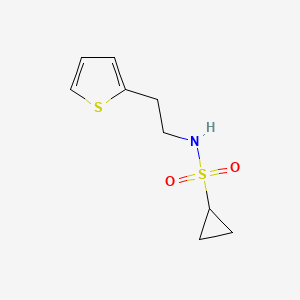
![1-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2392818.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2392822.png)
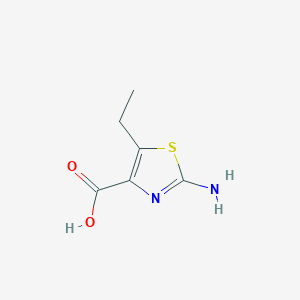
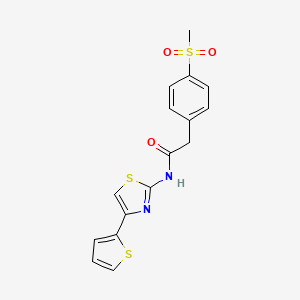
![N-cyclopentyl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2392827.png)
![1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione](/img/structure/B2392828.png)
![8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2392830.png)
